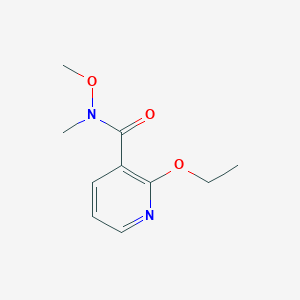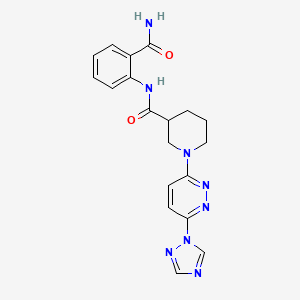
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, commonly known as HCPGU, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. HCPGU is a urea derivative that contains a chroman and a tetrahydropyran moiety. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Hydrogel Formation and Rheology
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The identity of the anion significantly influences the morphology and rheology of these gels, providing a method to tune their physical properties. This highlights the potential of similar urea compounds in hydrogel applications (Lloyd & Steed, 2011).
Synthesis and Properties of Ureas with Heterocyclic Fragments
A study on the synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments reveals insights into the chemical properties of similar urea compounds. These synthesized compounds demonstrate potential for various applications, including enzyme inhibition (D’yachenko et al., 2019).
Crystal Structure Analysis
Crystal structure analysis of compounds like azimsulfuron, which has a structure involving pyrazole and urea, can provide insights into the structural properties of similar urea-based compounds. Such studies are crucial for understanding the molecular architecture and potential applications in material science (Jeon et al., 2015).
Modified Biginelli Reaction Conditions
Research on the modified Biginelli reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under specific conditions has shown the synthesis of various compounds. This indicates the versatility of urea in synthesizing diverse molecular structures (Strashilina et al., 2018).
Synthesis of Fluorinated Heterocycles
Urea has been used in the synthesis of fluorinated heterocycles, showcasing its utility in the creation of complex molecular structures. This application is significant for the development of pharmaceuticals and advanced materials (Sloop et al., 2002).
One-Pot Synthesis Methods
Tetra-methyl ammonium hydroxide has been used as a catalyst for synthesizing 4H-benzo[b]pyran derivatives, which is relevant to the synthesis pathways of similar urea compounds. This highlights the efficiency and versatility of such methods in chemical synthesis (Balalaie et al., 2007).
Photochromic and Self-Assembling Properties
The study of 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans sheds light on the photochromic properties and self-assembling behavior of similar urea derivatives. This research is important for the development of materials with advanced optical properties (Sallenave et al., 2004).
Antibacterial Compound Synthesis
The synthesis of 4-hydroxycoumarins and their transformation into various antibacterial compounds demonstrates the medicinal and biochemical applications of urea derivatives (Mulwad & Shirodkar, 2002).
properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(18-12-5-8-21-9-6-12)17-11-16(20)7-10-22-14-4-2-1-3-13(14)16/h1-4,12,20H,5-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINKZSMHRWBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)




![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)






![N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)
![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)